molecular formula C18H25NO6 B14803737 (1R,4S,7R,17S)-7-hydroxy-3',6,7-trimethylspiro[2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-4,2'-oxirane]-3,8-dione

(1R,4S,7R,17S)-7-hydroxy-3',6,7-trimethylspiro[2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-4,2'-oxirane]-3,8-dione

Cat. No.: B14803737
M. Wt: 351.4 g/mol
InChI Key: IAPHXJRHXBQDQJ-CXZDNQTMSA-N
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Description

Jacobine is a pyrrolizidine alkaloid, a class of naturally occurring chemical compounds found in various plants. It is primarily known for its presence in the genus Senecio, which includes many species of flowering plants. Jacobine has a complex molecular structure with the chemical formula C₁₈H₂₅NO₆

Preparation Methods

Jacobine can be extracted from plants that produce it, such as those in the Senecio genus. The extraction process typically involves the use of solvents to isolate the alkaloid from plant material. Synthetic routes for Jacobine involve complex organic synthesis techniques, often starting from simpler pyrrolizidine alkaloids.

Chemical Reactions Analysis

Jacobine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. The major products formed from these reactions include various derivatives of Jacobine, such as Jacobine N-oxide .

Scientific Research Applications

Mechanism of Action

Jacobine exerts its effects primarily through its interaction with cellular components. It is known to cause hepatotoxicity by forming reactive metabolites that bind to cellular macromolecules, leading to cell damage and death. The molecular targets of Jacobine include liver enzymes involved in detoxification processes. The pathways involved in its mechanism of action include the formation of DNA adducts and oxidative stress .

Comparison with Similar Compounds

Jacobine is part of a larger group of pyrrolizidine alkaloids, which include compounds like senecionine, retrorsine, and monocrotaline. Compared to these compounds, Jacobine is unique in its specific molecular structure and the particular plants it is found in. Similar compounds share the pyrrolizidine core but differ in their functional groups and overall toxicity profiles .

Conclusion

Jacobine is a fascinating compound with a complex structure and diverse applications Its toxic properties make it a subject of interest in various scientific fields, from chemistry to medicine

Properties

Molecular Formula

C18H25NO6

Molecular Weight

351.4 g/mol

IUPAC Name

(1R,4S,7R,17S)-7-hydroxy-3',6,7-trimethylspiro[2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-4,2'-oxirane]-3,8-dione

InChI

InChI=1S/C18H25NO6/c1-10-8-18(11(2)25-18)16(21)24-13-5-7-19-6-4-12(14(13)19)9-23-15(20)17(10,3)22/h4,10-11,13-14,22H,5-9H2,1-3H3/t10?,11?,13-,14+,17-,18+/m1/s1

InChI Key

IAPHXJRHXBQDQJ-CXZDNQTMSA-N

Isomeric SMILES

CC1C[C@]2(C(O2)C)C(=O)O[C@@H]3CCN4[C@H]3C(=CC4)COC(=O)[C@]1(C)O

Canonical SMILES

CC1CC2(C(O2)C)C(=O)OC3CCN4C3C(=CC4)COC(=O)C1(C)O

Origin of Product

United States

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